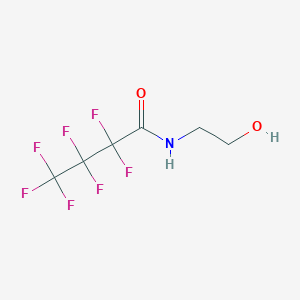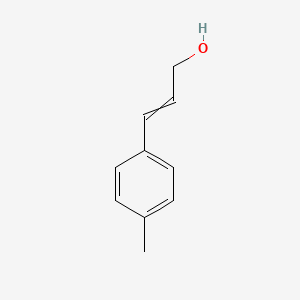
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, a methoxy group on the benzene ring, and a methyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. Additionally, solvent recycling and waste management are crucial aspects of the industrial process to ensure environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine: Preliminary studies indicate that this compound may exhibit antifungal and antibacterial properties. It is being investigated for its potential use in treating infections resistant to conventional antibiotics .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural properties .
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions .
Comparaison Avec Des Composés Similaires
N-(3-Cyano-phenyl)-4-methoxy-benzamide: Lacks the methyl group on the amide nitrogen.
N-(3-Cyano-phenyl)-N-methyl-benzamide: Lacks the methoxy group on the benzene ring.
N-(4-Cyano-phenyl)-4-methoxy-N-methyl-benzamide: The cyano group is attached to the para position instead of the meta position.
Uniqueness: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,1-2H3 |
Clé InChI |
JFPYVWYSQXLONF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)
![7-Bromo-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8756795.png)



